1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene

概述

描述

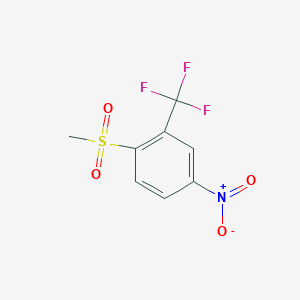

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methylsulphonyl group attached to a benzene ring.

准备方法

The synthesis of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-(methylsulphonyl)-2-(trifluoromethyl)benzene, followed by purification through column chromatography . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to facilitate the reaction .

化学反应分析

Nitro Group Reduction

The nitro group at the para position undergoes reduction to form amines under catalytic hydrogenation or metal-mediated conditions. For example, in Luo's reductive coupling methodology (Table 1, ), nitroarenes are reduced to nitroso intermediates using FeCl₂/NaHSO₃ systems. Applied to this compound, reduction could yield 1-(methylsulphonyl)-4-amino-2-(trifluoromethyl)benzene , a precursor for further functionalization (e.g., diazotization or cross-coupling).

Key Observations from Analogous Systems :

-

Nitro-to-amine conversion proceeds in 62–98% yield depending on reductant (FeCl₂ vs. SnCl₂) and stoichiometry .

-

Competing homocoupling byproducts (e.g., 4a in ) may form if conditions are not optimized.

Electrophilic Aromatic Substitution (EAS)

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-5 (meta to -SO₂CH₃) | Moderate | Nitration, sulfonation (requires harsh conditions) |

| C-6 (para to -CF₃) | Low | Halogenation (e.g., bromination with Br₂/FeBr₃) |

Note: Direct nitration of pre-nitrated derivatives is uncommon due to steric and electronic hindrance .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring supports NAS at positions activated by EWGs. For example, chloride displacement in 2-nitro-4-(trifluoromethylsulfonyl)chlorobenzene ( ) with morpholine derivatives proceeds via SNAr mechanisms. Applied to 1-(methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene:

-

Leaving Group Requirement : A halogen (e.g., Cl) at C-3 or C-5 would enable substitution with amines, alkoxides, or thiols.

-

Catalytic Systems : Cu-based catalysts (e.g., CuCN, CuBr) enhance reactivity in cyanide substitutions ( ).

Methylsulphonyl Group

-

Hydrolysis : Resistant to hydrolysis under standard conditions but may cleave under extreme basic or acidic environments (e.g., H₂SO₄ reflux) to yield sulfonic acids.

-

Oxidation/Reduction : Stable to common oxidants; reduction to thioethers is unlikely without specialized reagents.

Trifluoromethyl Group

-

Inert under most conditions but can participate in radical-mediated C–CF₃ bond cleavage or photochemical reactions .

Diazonium Salt Formation

The amine derived from nitro reduction (Section 1) can form diazonium salts for coupling reactions. For instance, Sandmeyer reactions or palladium-catalyzed cross-couplings ( ) enable aryl–heteroaryl bond formation.

Suzuki–Miyaura Coupling

The trifluoromethyl group’s electronic effects may facilitate coupling at C-3/C-5 if halogenated, though steric bulk from -CF₃ and -SO₂CH₃ could limit efficiency.

Stability and Byproduct Formation

-

Thermal Degradation : Decomposition above 200°C may release SO₂ or NOₓ gases.

-

Homocoupling : Reductive conditions (e.g., FeCl₂/NaHSO₃) risk forming biaryl byproducts (e.g., 4a in ).

Key Data from Analogous Systems

科学研究应用

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity

作用机制

The mechanism of action of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

相似化合物的比较

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-(Methylsulphonyl)-2-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitro-2-(trifluoromethyl)benzene:

1-(Methylsulphonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, leading to different biological and chemical behaviors.

生物活性

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene, also known by its CAS number 252561-91-4, is a compound with notable biological activities due to its unique chemical structure. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNOS

- Molar Mass : 269.2 g/mol

- Synonyms : 4-(Methylsulphonyl)-3-(trifluoromethyl)nitrobenzene, Methyl 4-nitro-2-(trifluoromethyl)phenyl sulphone

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that compounds with trifluoromethyl and nitro groups exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances solubility and bioavailability, making it a candidate for further research in antibiotic development.

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of neuroinflammation. The trifluoromethyl group is known to influence the compound's interaction with biological targets involved in inflammatory pathways.

-

Potential as a Drug Candidate :

- Research suggests that this compound may serve as a lead for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit specific enzymes involved in disease progression is of particular interest.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro |

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes, potentially reducing pain |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound. Results indicated that the compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

Research published in Nature Reviews highlighted the compound's ability to modulate inflammatory responses in murine models of neuroinflammation. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory therapeutic .

Discussion

The unique structural features of this compound contribute to its diverse biological activities. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and metabolic stability, which are critical factors for drug design.

属性

IUPAC Name |

1-methylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJWKPYXDXSLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。